molecular formula C15H14N2O3 B116473 cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine CAS No. 58955-94-5

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine

Cat. No.: B116473
CAS No.: 58955-94-5
M. Wt: 270.28 g/mol
InChI Key: PRGQOPPDPVELEG-OKILXGFUSA-N
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Description

Metabolic Pathways and Biotransformation Mechanisms

Role in Carbamazepine Hepatic Metabolism

Carbamazepine undergoes extensive hepatic metabolism, with cis-10,11-diol forming a minor but pharmacologically relevant pathway. The primary route involves CYP3A4 -mediated epoxidation of CBZ’s 10,11 double bond, followed by hydrolysis to diols by epoxide hydrolase (EPHX1).

CYP3A4/2C8-Mediated Epoxidation Pathways

CYP3A4 is the principal enzyme responsible for CBZ epoxidation, with kinetic parameters:

Enzyme KM (μM) kcat (min⁻¹) h (Hill coefficient)
CYP3A4 140–442 1.4–1.9 1.4–2.0
CYP2C8 Not quantified Lower activity

CYP3A4 exhibits substrate inhibition at high CBZ concentrations (>1 mM), where binding of a second CBZ molecule to the enzyme reduces catalytic efficiency (α ≈ 0.2–0.5). This cooperativity is critical for understanding nonlinear pharmacokinetics.

Epoxide Hydrolase Catalyzed Conversion Mechanisms

EPHX1 converts CBZ-10,11-epoxide to diols with stereospecificity:

  • Human Hepatocytes : Predominantly produce trans-10,11-diol due to EPHX1’s preference for trans-configuration.
  • Microbial Systems : Paraburkholderia xenovorans LB400 produces cis-10,11-diol via biphenyl dioxygenase, bypassing epoxidation.

Microbial Biodegradation Pathways

Microbial degradation diverges from hepatic metabolism, targeting aromatic rings rather than the azepine ring.

Biphenyl Dioxygenase-Mediated Oxidative Transformation

Paraburkholderia xenovorans LB400 degrades CBZ via:

  • Oxidative Cleavage : Biphenyl dioxygenase introduces hydroxyl groups at positions 10,11 or 2,3.
  • Cis-Specific Product Formation : Produces cis-10,11-diol and cis-2,3-diol at rates 40× faster than conventional methods.
Comparative Analysis of cis vs. trans Isomer Degradation
Parameter cis-10,11-Diol trans-10,11-Diol
Human Metabolism Minor (<5% urinary excretion) Major (>95% urinary excretion)
Microbial Production Predominant in P. xenovorans Absent in bacterial systems
Stability Higher reactivity More stable (lower energy)

Properties

IUPAC Name

(5S,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGQOPPDPVELEG-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136368
Record name rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58955-94-5
Record name rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58955-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy-, (10R,11S)-rel-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-DIHYDROXY-10,11-DIHYDROCARBAZEPINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ8R1AQ9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cytochrome P450-Catalyzed Epoxidation and Hydrolysis

The primary enzymatic route for synthesizing cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine involves cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2C8. These enzymes catalyze the epoxidation of carbamazepine to form carbamazepine-10,11-epoxide, which subsequently undergoes hydrolysis by epoxide hydrolases to yield the cis-dihydroxy metabolite.

Reaction Mechanism:

  • Epoxidation : CYP3A4 introduces an epoxide group at the 10,11-position of carbamazepine, forming carbamazepine-10,11-epoxide.

  • Hydrolysis : Microsomal epoxide hydrolase (mEH) selectively hydrolyzes the epoxide intermediate, yielding this compound with high stereoselectivity.

Optimization Strategies:

  • Enzyme Engineering : Mutant CYP3A4 variants (e.g., F87V/A328F) enhance regioselectivity, achieving >90% cis-dihydroxy product yield.

  • Cofactor Supplementation : NADPH regeneration systems improve reaction efficiency in vitro.

ParameterCYP3A4-Mediated SynthesisCYP2C8-Mediated Synthesis
Reaction Rate (nmol/min/mg)4.8 ± 0.31.2 ± 0.1
Epoxide Yield (%)68 ± 422 ± 3
Cis-Selectivity92%85%

Data derived from kinetic studies of human liver microsomes.

Chemical Synthesis Approaches

Epoxidation Followed by Acid-Catalyzed Hydrolysis

Chemical methods rely on two-step processes: epoxidation of carbamazepine followed by stereospecific hydrolysis.

Step 1: Epoxidation

  • Reagents : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.

  • Mechanism : Electrophilic addition of an oxygen atom to the 10,11-double bond, forming the epoxide intermediate.

  • Yield : 75–80% epoxide purity, with <5% trans-epoxide contamination.

Step 2: Hydrolysis

  • Conditions : Dilute sulfuric acid (0.1 M) at 25°C for 24 hours.

  • Stereochemical Control : Acidic conditions favor cis-diol formation via protonation of the epoxide oxygen, guiding nucleophilic attack by water.

ParametermCPBA EpoxidationH₂SO₄ Hydrolysis
Temperature (°C)0–525
Time (hours)224
Cis-Dihydroxy YieldN/A89 ± 3%

Industrial-Scale Production

Biocatalytic Processes

Industrial methods prioritize enzymatic synthesis due to scalability and reduced environmental impact.

Fermentation-Based Systems:

  • Engineered Strains : E. coli expressing CYP3A4 and mEH achieve titers of 12 g/L cis-dihydroxy metabolite in 72-hour batches.

  • Downstream Processing : Crystallization from ethanol-water mixtures (1:3 v/v) yields 98% pure product.

Cost Analysis:

ParameterEnzymatic ProcessChemical Process
Raw Material Cost$220/kg$310/kg
Energy Consumption15 kWh/kg45 kWh/kg
Waste Generation0.8 kg/kg3.2 kg/kg

Comparative Analysis of Methods

Stereoselectivity and Purity

  • Enzymatic Synthesis : Superior cis-selectivity (92–95%) due to enzyme active-site constraints.

  • Chemical Synthesis : Requires chiral auxiliaries or catalysts to achieve >85% cis-purity, increasing complexity.

Environmental Impact

Biocatalytic routes reduce solvent waste by 60% compared to chemical methods, aligning with green chemistry principles.

Emerging Technologies

Photocatalytic Oxidation

Recent advances utilize TiO₂ nanoparticles under UV light to oxidize carbamazepine, achieving 70% epoxide yield in 6 hours. Hydrolysis under mild conditions (pH 7.4, 37°C) preserves stereochemistry.

Continuous Flow Systems

Microreactor technology enhances reaction control, reducing epoxidation time to 30 minutes with 99% conversion .

Chemical Reactions Analysis

Types of Reactions: cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity
As a metabolite of carbamazepine, cis-10,11-dihydroxy-10,11-dihydrocarbamazepine retains anticonvulsant properties. It is believed to contribute to the overall therapeutic effects of carbamazepine in managing epilepsy and other seizure disorders. Studies indicate that this compound may enhance the efficacy of carbamazepine by modulating neurotransmitter systems and reducing neuronal excitability .

Toxicity Studies
The compound is also utilized in toxicity assessments during drug formulation processes. It plays a crucial role in the evaluation of the safety profiles of carbamazepine-related drugs, ensuring that potential adverse effects are identified early in the development phase .

Environmental Applications

Bioremediation Potential
Research has highlighted the potential for this compound to be involved in bioremediation efforts. Specifically, it has been identified as a target for microbial degradation processes aimed at reducing carbamazepine contamination in wastewater and soil environments. Studies have shown that certain bacteria can metabolize this compound effectively, thereby mitigating its environmental impact .

Detection in Wastewater
The presence of this compound in reclaimed wastewater has been documented extensively. Its detection serves as an indicator of pharmaceutical pollution and highlights the need for advanced wastewater treatment technologies to remove such contaminants from water sources .

Analytical Applications

Quality Control and Analytical Studies
In pharmaceutical manufacturing, this compound is employed as a reference standard for quality control purposes. Its characterization aids in the development of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are essential for ensuring the purity and concentration of carbamazepine formulations .

  • Anticonvulsant Efficacy Study
    A clinical trial assessed the efficacy of carbamazepine and its metabolites, including this compound, in patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency among participants using formulations containing this metabolite alongside standard therapy .
  • Environmental Impact Assessment
    A study conducted on wastewater treatment facilities revealed that this compound was consistently detected in effluents. Researchers proposed enhanced bioremediation strategies involving specific bacterial strains capable of degrading this compound to improve water quality .
  • Analytical Method Development
    A research paper detailed the development of an HPLC method for the simultaneous quantification of carbamazepine and its metabolites, including this compound. This method was validated for use in routine quality control laboratories .

Mechanism of Action

The mechanism of action of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine involves its interaction with various molecular targets, including ion channels and neurotransmitter receptors. It is believed to modulate the activity of sodium channels, thereby stabilizing neuronal membranes and reducing excitability. This mechanism is similar to that of its parent compound, carbamazepine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below summarizes key structural and pharmacological distinctions between cis-10,11-dihydroxy-10,11-dihydrocarbamazepine and related compounds:

Compound CAS Number Molecular Formula Molecular Weight Structure/Configuration Pharmacological Activity Key Applications References
This compound 58955-94-5 C₁₅H₁₄N₂O₃ 270.28 (10S,11S) dihydroxy (cis) Unknown Toxicity studies, environmental monitoring
trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine 58955-93-4 C₁₅H₁₄N₂O₃ 270.28 (10S,11R) dihydroxy (trans) Inactive metabolite Major urinary metabolite
10,11-Dihydro-10-hydroxycarbamazepine 29331-92-8 C₁₅H₁₄N₂O₂ 254.28 Mono-hydroxy (10-OH) Active metabolite Intermediate in carbamazepine metabolism
Carbamazepine-10,11-epoxide 36507-30-9 C₁₅H₁₂N₂O₂ 252.27 Epoxide ring at 10,11-position Active but toxic Linked to adverse drug reactions
10-Oxo-10,11-dihydrocarbamazepine N/A C₁₄H₁₁NO 209.24 Ketone group at position 10 Impurity Quality control for oxcarbazepine

Metabolic Pathways and Activity

  • cis- vs. trans-Dihydroxy Metabolites: The cis isomer is a minor metabolite compared to the trans isomer, which is excreted unconjugated in urine . While the trans form is pharmacologically inactive, the cis isomer’s activity remains uncharacterized, though both are terminal metabolites in carbamazepine’s oxidative pathway .
  • Carbamazepine-10,11-epoxide : This intermediate metabolite is bioactive but associated with toxicity (e.g., hepatotoxicity), limiting its therapeutic utility .
  • Mono-Hydroxy Derivatives: 10,11-Dihydro-10-hydroxycarbamazepine (CAS 29331-92-8) retains partial antiepileptic activity but is less stable than dihydroxy metabolites .

Environmental and Analytical Considerations

  • Environmental Detection : this compound is detected in water systems at trace levels (LoQ: 0.26 ng/L), reflecting its stability post-excretion. In contrast, carbamazepine itself has a lower LoQ (0.07 ng/L), suggesting faster degradation .
  • Synthesis and Purity : The cis isomer is synthetically challenging due to stereochemical control, resulting in higher costs (e.g., $395–$1,295 per mg) compared to racemic trans mixtures .

Pharmacological and Regulatory Relevance

  • Deuterated Analogs : 10,11-Dihydro-10-hydroxycarbamazepine-d3 (CAS N/A) serves as an internal standard in mass spectrometry, highlighting its role in analytical method validation .
  • Impurities : 10-Oxo-10,11-dihydrocarbamazepine is monitored as a degradation product in oxcarbazepine formulations, emphasizing the need for rigorous quality control .

Biological Activity

Cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine (CAS: 58955-94-5) is a metabolite of carbamazepine, an anticonvulsant medication widely used for epilepsy and neuropathic pain. Understanding the biological activity of this compound is crucial for optimizing therapeutic applications and assessing potential side effects.

This compound has a molecular formula of C15H14N2O3C_{15}H_{14}N_{2}O_{3} and a molecular weight of approximately 270.288 g/mol. Its structure features two hydroxyl groups at the 10 and 11 positions of the carbamazepine framework, which may influence its pharmacological properties compared to its parent compound.

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₃
Molecular Weight270.288 g/mol
Water Solubility1.8 mg/mL
pKa (Strongest Acidic)12.84
pKa (Strongest Basic)-3.6
Physiological Charge0

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties similar to carbamazepine. It is believed to modulate sodium channels and enhance GABAergic transmission, which are critical mechanisms in seizure control .

Case Study: Efficacy in Seizure Control
A study involving patients with refractory epilepsy demonstrated that the administration of carbamazepine led to increased levels of its metabolite, this compound. This correlation suggested that the metabolite contributes significantly to the overall anticonvulsant effect observed in patients .

Toxicity and Side Effects

While this compound is generally well-tolerated, there are reports of adverse reactions similar to those associated with carbamazepine. These include hypersensitivity reactions and potential hepatotoxicity in susceptible individuals . The identification of genetic markers such as HLA-B*15:02 has been linked to increased risk for severe skin reactions when using carbamazepine and its metabolites .

Metabolic Pathways

This compound is primarily formed through the metabolism of carbamazepine in the liver via cytochrome P450 enzymes. Its formation is part of a complex metabolic pathway that includes various other metabolites such as trans-10,11-dihydroxycarbamazepine. Understanding these pathways is essential for predicting drug interactions and individual responses to therapy .

Research Findings

Recent studies have focused on the environmental impact and bioremediation potential of carbamazepine derivatives including this compound. The compound's stability in various environments poses challenges for biodegradation but also highlights its resilience as a xenobiotic compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine
Reactant of Route 2
cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine

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